molecular formula BClI2 B13737065 Chlorodiiodoborane CAS No. 13709-74-5

Chlorodiiodoborane

Cat. No.: B13737065
CAS No.: 13709-74-5
M. Wt: 300.07 g/mol
InChI Key: BCAVRNMZJVDTPE-UHFFFAOYSA-N
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Description

Chlorodiiodoborane (ClB(I)₂) is an inorganic boron halide compound characterized by a central boron atom bonded to one chlorine and two iodine atoms. This compound belongs to the broader class of boron trihalides (BX₃, where X = F, Cl, Br, I) but features mixed halogen substituents, which influence its reactivity, stability, and physical properties. However, detailed experimental data on its synthesis, thermodynamic properties, and industrial applications remain scarce in publicly accessible literature .

Properties

CAS No.

13709-74-5

Molecular Formula

BClI2

Molecular Weight

300.07 g/mol

IUPAC Name

chloro(diiodo)borane

InChI

InChI=1S/BClI2/c2-1(3)4

InChI Key

BCAVRNMZJVDTPE-UHFFFAOYSA-N

Canonical SMILES

B(Cl)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodiiodoborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

[ \text{BCl}_3 + 2\text{I}_2 \rightarrow \text{BClI}_2 + 2\text{ICl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Chlorodiiodoborane undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups.

    Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.

    Addition Reactions: this compound can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted boranes where the chlorine or iodine atoms are replaced by other functional groups.

    Oxidation Reactions: Products include boron oxides or higher oxidation state boron compounds.

    Reduction Reactions: Products include lower oxidation state boron compounds or boron hydrides.

Scientific Research Applications

Chlorodiiodoborane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of boron into organic molecules. It is also used in the preparation of boron-containing polymers and materials.

    Biology: this compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique reactivity and ability to form stable complexes with various biomolecules.

    Industry: It is used in the production of advanced materials, such as boron-containing ceramics and glasses, which have applications in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of chlorodiiodoborane involves its ability to form stable complexes with various molecules. The boron atom in this compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. In biological systems, its mechanism of action is related to its ability to deliver boron to specific targets, such as cancer cells, for therapeutic purposes.

Comparison with Similar Compounds

Contrast with ClB(I)₂ :

  • This compound’s bulkier iodine substituents reduce its Lewis acidity compared to BCl₃.
  • Lower thermal stability due to weaker B–I bonds (bond energy: B–I ≈ 272 kJ/mol vs. B–Cl ≈ 456 kJ/mol) .
2.2 Diiodoborane (B₂H₅I₂)
  • Structure : A dimeric borane with bridging hydrogen and terminal iodine atoms.
  • Reactivity : Less stable than ClB(I)₂ due to the presence of reactive B–H bonds.
  • Synthesis : Typically prepared via metathesis reactions of boron hydrides with iodine.

Contrast with ClB(I)₂ :

  • ClB(I)₂ lacks B–H bonds, making it less pyrophoric and easier to handle.
  • Higher molecular weight (due to iodine) results in lower volatility .
2.3 1-Chloro-4-iodobutane (C₄H₈ClI)
  • Structure : A halogenated alkane with chlorine and iodine on terminal carbons.
  • Properties : Liquid at room temperature, hydrolyzes slowly in aqueous conditions.
  • Applications : Intermediate in organic synthesis.

Contrast with ClB(I)₂ :

  • ClB(I)₂ is a boron-centered compound with trigonal planar geometry, whereas 1-chloro-4-iodobutane is tetrahedral and carbon-based.
  • Greater polarity in ClB(I)₂ due to boron’s electron deficiency .

Comparative Data Table

Property This compound (ClB(I)₂) Boron Trichloride (BCl₃) 1-Chloro-4-iodobutane (C₄H₈ClI)
Molecular Weight ~303 g/mol (estimated) 117.17 g/mol 218.46 g/mol
Bond Energy (B–X) B–I: ~272 kJ/mol B–Cl: 456 kJ/mol C–I: 240 kJ/mol
State at RT Solid (predicted) Gas Liquid
Lewis Acidity Moderate High N/A
Hydrolysis Reactivity Moderate (forms H₃BO₃, HI) Explosive Slow (forms alcohols)

Research Findings and Limitations

  • Synthetic Challenges : ClB(I)₂ is difficult to isolate due to the competing formation of BI₃ or BCl₃ under standard conditions.
  • Spectroscopic Data : Infrared spectra of ClB(I)₂ (if available) would show B–I stretching frequencies near 500–600 cm⁻¹, distinct from B–Cl (~900 cm⁻¹) .
  • Safety Considerations : Like 1-chloro-4-iodobutane, ClB(I)₂ likely requires handling under inert atmospheres due to moisture sensitivity .

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